molecular formula C19H14F2N4O B2591571 6-(2-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 946203-94-7

6-(2-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2591571
CAS No.: 946203-94-7
M. Wt: 352.345
InChI Key: YZKKDOVAOHVBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a heterocyclic compound that belongs to the class of organic compounds known as phenylpyridines . It has a molecular formula of C19H14F2N4O and an average mass of 352.337 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyridazin-7(6H)-one ring, which is a derivative of pyridazine. Pyridazine is a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring .

Scientific Research Applications

GPR39 Agonists and Zinc Modulation

Research has identified kinase inhibitors, including compounds structurally related to 6-(2-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, as novel GPR39 agonists. These compounds exhibit allosteric modulation by zinc, highlighting an unexpected role of zinc in small-molecule-induced activation of GPR39. This finding expands the potential off-targets of kinase inhibitors to include G protein-coupled receptors, offering new avenues for therapeutic interventions (Sato et al., 2016).

Anticancer Activity

Fluorinated compounds, including those related to the mentioned chemical structure, have shown significant anticancer activity. For instance, novel fluoro-substituted benzo[b]pyran compounds demonstrated potent anti-lung cancer activity at low concentrations, suggesting a potential application in cancer therapy (Hammam et al., 2005).

Anticonvulsant Activity

Analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, with modifications in the imidazole ring, have been synthesized and tested for anticonvulsant activity. Although less active than the parent compound against maximal electroshock-induced seizures in rats, these studies contribute to understanding the structural requirements for anticonvulsant efficacy (Kelley et al., 1995).

Anti-Inflammatory and Analgesic Activities

Imidazolyl acetic acid derivatives, incorporating fluoro-substituted phenyl groups, have been evaluated for their anti-inflammatory and analgesic activities. Compounds exhibited significant activity in models of inflammation and pain, indicating their potential for development as new anti-inflammatory and analgesic agents (Khalifa & Abdelbaky, 2008).

Properties

IUPAC Name

1-(4-fluorophenyl)-6-[(2-fluorophenyl)methyl]-4-methylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N4O/c1-12-16-10-22-25(15-8-6-14(20)7-9-15)18(16)19(26)24(23-12)11-13-4-2-3-5-17(13)21/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKKDOVAOHVBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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